molecular formula C12H13Cl2NO2 B6718915 N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide

N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide

Cat. No.: B6718915
M. Wt: 274.14 g/mol
InChI Key: NIULMSFDJZZNBI-GXSJLCMTSA-N
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Description

N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide is a synthetic organic compound characterized by the presence of a cyclopropyl group attached to a dichlorophenyl ring and a methoxyacetamide moiety

Properties

IUPAC Name

N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c1-17-6-12(16)15-11-5-9(11)8-3-2-7(13)4-10(8)14/h2-4,9,11H,5-6H2,1H3,(H,15,16)/t9-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIULMSFDJZZNBI-GXSJLCMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1CC1C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)N[C@@H]1C[C@H]1C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 2,4-dichlorophenylacetonitrile with a cyclopropylating agent under basic conditions to form the cyclopropyl derivative. This intermediate is then subjected to methoxyacetylation using methoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The dichlorophenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or borane can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can react with the dichlorophenyl ring in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 2-methoxyacetic acid derivatives.

    Reduction: Formation of cyclopropylamines.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The cyclopropyl group may facilitate binding to enzymes or receptors, while the dichlorophenyl ring can enhance hydrophobic interactions. The methoxyacetamide moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2S)-2-(3,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide
  • N-[(1R,2S)-2-(2,4-difluorophenyl)cyclopropyl]-2-methoxyacetamide

Uniqueness

N-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]-2-methoxyacetamide is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with biological targets. The presence of the methoxyacetamide moiety also distinguishes it from other similar compounds, potentially affecting its pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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